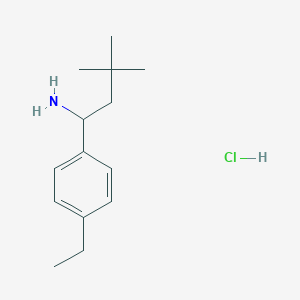
1-(4-Ethylphenyl)-3,3-dimethylbutan-1-amine hydrochloride
概要
説明
1-(4-Ethylphenyl)-3,3-dimethylbutan-1-amine hydrochloride is a chemical compound with a unique structure that includes an ethylphenyl group and a dimethylbutanamine moiety
準備方法
The synthesis of 1-(4-Ethylphenyl)-3,3-dimethylbutan-1-amine hydrochloride typically involves several steps. One common synthetic route starts with the alkylation of 4-ethylbenzene to introduce the dimethylbutanamine group. This is followed by the formation of the hydrochloride salt through a reaction with hydrochloric acid. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperatures and the use of specific catalysts.
化学反応の分析
1-(4-Ethylphenyl)-3,3-dimethylbutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
1-(4-Ethylphenyl)-3,3-dimethylbutan-1-amine hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
作用機序
The mechanism of action of 1-(4-Ethylphenyl)-3,3-dimethylbutan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction mechanisms, enzyme inhibition, or receptor activation.
類似化合物との比較
1-(4-Ethylphenyl)-3,3-dimethylbutan-1-amine hydrochloride can be compared with other similar compounds, such as:
- 1-(4-Methylphenyl)-3,3-dimethylbutan-1-amine hydrochloride
- 1-(4-Chlorophenyl)-3,3-dimethylbutan-1-amine hydrochloride
These compounds share similar structural features but differ in the substituents on the phenyl ring. The unique properties of this compound, such as its specific interactions with molecular targets, distinguish it from these related compounds.
生物活性
1-(4-Ethylphenyl)-3,3-dimethylbutan-1-amine hydrochloride, commonly referred to in research contexts, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H19ClN
- Molecular Weight : 227.75 g/mol
This compound features a bulky amine group, which is hypothesized to interact with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It may function through the following mechanisms:
- Receptor Binding : The compound can bind to adrenergic receptors, potentially influencing neurotransmitter release and signaling pathways.
- Enzyme Interaction : It may inhibit certain enzymes involved in metabolic pathways, altering physiological responses.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Stimulatory Effects : Preliminary studies suggest it may have stimulant properties similar to other phenethylamines.
- Potential Antitumor Activity : Some investigations have indicated cytotoxic effects against specific cancer cell lines.
Case Studies and Research Findings
Recent studies have provided insights into the biological effects of this compound:
Table 1: Summary of Biological Activities
Pharmacological Applications
Given its biological activities, this compound is being studied for potential applications in:
- Pharmaceutical Development : As a lead compound for developing new therapeutics targeting metabolic disorders or cancers.
- Research Reagent : Utilized in studies examining adrenergic signaling and metabolic enzyme functions.
特性
IUPAC Name |
1-(4-ethylphenyl)-3,3-dimethylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N.ClH/c1-5-11-6-8-12(9-7-11)13(15)10-14(2,3)4;/h6-9,13H,5,10,15H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFAAZBVORFCDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(CC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















